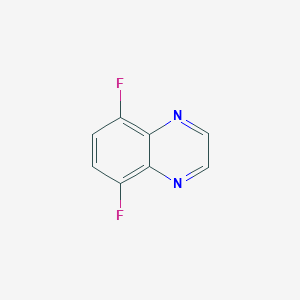

5,8-Difluoroquinoxaline

Description

5,8-Difluoroquinoxaline is a fluorinated heterocyclic compound characterized by a quinoxaline backbone with fluorine atoms substituted at the 5th and 8th positions. This structure imparts distinct electronic and steric properties, making it valuable in materials science, particularly in the synthesis of conjugated polymers and fluorescent dyes. Fluorine’s electron-withdrawing nature lowers the highest occupied molecular orbital (HOMO) energy level, enhancing charge transport in optoelectronic devices . Its synthesis often involves halogenation and nucleophilic substitution reactions, though challenges arise in isolating intermediates, as seen in the attempted preparation of 2,3,6,7-tetrabromo-5,8-difluoroquinoxaline (15), which exhibited separation difficulties with byproducts like compound (16) .

Properties

Molecular Formula |

C8H4F2N2 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

5,8-difluoroquinoxaline |

InChI |

InChI=1S/C8H4F2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |

InChI Key |

HOZANLQRNFVNLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=CC=N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinoxaline typically involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate. The reaction is carried out under acidic conditions, often using triflic acid as a catalyst to facilitate the regioselective bromination of the quinoxaline derivatives . The resulting intermediate is then subjected to further reactions, such as alkylation under Mitsunobu reaction conditions, to yield the desired this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The fluorine atoms on the quinoxaline ring make it highly reactive towards nucleophiles, allowing for the substitution of fluorine with other functional groups .

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions with dialkylamines, sodium azide, and sodium methoxide are common.

Oxidation and Reduction: Oxidation reactions often involve the use of strong oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, 5,8-Difluoroquinoxaline is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it an ideal candidate for the development of new materials with specific electronic and optical characteristics .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as antimicrobial and anticancer agents. These compounds exhibit strong biological activity due to their ability to interact with various biological targets .

Industry: In the industrial sector, this compound is used in the production of organic solar cells and other electronic devices. Its high electron affinity and stability make it a valuable component in the development of high-performance materials .

Mechanism of Action

The mechanism of action of 5,8-Difluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with these targets, leading to increased binding affinity and specificity . This results in the modulation of various biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Quinoxalines

Fluorination significantly alters electronic and structural properties. For example:

- Polymer PPyQxff (fluorinated quinoxaline) vs. PPyQx (non-fluorinated): HOMO Levels: PPyQxff exhibits a slightly reduced HOMO (-5.34 eV) compared to PPyQx (-5.28 eV), improving oxidative stability . π–π Stacking: Fluorination reduces the π–π stacking distance (3.4 Å vs. 3.6 Å in PPyQx), enhancing crystallinity and charge mobility .

Positional Isomers: 5,7-Difluoroquinoxaline vs. 5,8-Difluoroquinoxaline

The position of fluorine substituents impacts reactivity and applications:

- 5,7-Difluoroquinoxaline (11 suppliers; CAS: 1398504-28-3) is more reactive in electrophilic substitution due to the proximity of fluorine atoms, whereas this compound’s symmetrical substitution favors stability in polymerization .

- Optoelectronic Properties : Symmetrical 5,8-difluoro derivatives show broader UV-Vis absorption (400–700 nm) compared to asymmetrical isomers, making them superior in solar cell applications .

Brominated Derivatives: 5,8-Dibromoquinoxaline vs. This compound

Bromine introduces steric bulk and alters solubility:

- This compound derivatives, such as 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoroquinoxaline, exhibit better solubility in organic solvents (e.g., chloroform, THF) due to fluorine’s smaller atomic radius .

Substituent Effects on Fluorescence

- Dipyrrolylquinoxaline Difluoroborates: Fluorination at the 5,8 positions enhances red solid-state fluorescence (λem ≈ 650 nm) by stabilizing the excited state through electron withdrawal, a property absent in non-fluorinated analogs .

- Bromine Substitution: Brominated quinoxalines (e.g., 5,8-dibromo-2,3-bis(thiophenyl)-difluoroquinoxaline) exhibit quenched fluorescence due to heavy atom effects, limiting their use in light-emitting devices .

Structural Analogs: 5,8-Ethenoquinoxaline vs. This compound

- 5,8-Ethenoquinoxaline (CAS: N/A) features an etheno bridge instead of fluorine, reducing planarity and electronic conjugation. This results in a higher optical bandgap (2.1 eV vs. 1.77 eV for fluorinated derivatives) and weaker absorption in the visible range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.